molecular formula C23H17ClO4 B12192291 6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one

6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one

Cat. No.: B12192291
M. Wt: 392.8 g/mol
InChI Key: UIYCQTRCVXCTGD-UHFFFAOYSA-N
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Description

6-Chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one (CAS 307547-75-7) is a synthetically modified coumarin derivative of significant interest in chemical and pharmaceutical research. With a molecular formula of C23H17ClO4 and a molecular weight of 392.8 g/mol, this compound serves as a versatile and complex scaffold for the development of novel bioactive molecules . The structure is characterized by a canonicalized coumarin core, a chloro substituent at the 6-position, a methyl group at the 4-position, and a (3-phenoxybenzyl)oxy side chain at the 7-position, contributing to its high topological polar surface area of 44.8 Ų and influencing its intermolecular interactions . Research into similar 4-phenoxymethylcoumarins has revealed that these molecules can exhibit co-planar arrangements between the coumarin and phenoxy moieties, leading to sheet-like molecular packing stabilized by intermolecular forces such as C-H···O and C-H···Cl hydrogen bonds, which is a critical consideration in materials science and crystallography . This compound is representative of a class of molecules studied for their potential biological activities and as key intermediates in organic synthesis. It is provided exclusively for research applications in early discovery, such as in vitro assay development, structure-activity relationship (SAR) studies, and as a building block for more complex chemical entities. This product is sold For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C23H17ClO4

Molecular Weight

392.8 g/mol

IUPAC Name

6-chloro-4-methyl-7-[(3-phenoxyphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C23H17ClO4/c1-15-10-23(25)28-21-13-22(20(24)12-19(15)21)26-14-16-6-5-9-18(11-16)27-17-7-3-2-4-8-17/h2-13H,14H2,1H3

InChI Key

UIYCQTRCVXCTGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)OC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Etherification of 7-Hydroxy-4-Methylcoumarin

The foundational step involves modifying 7-hydroxy-4-methylcoumarin through etherification to introduce the 3-phenoxybenzyloxy group.

Procedure :

  • Substrate Activation : 7-Hydroxy-4-methylcoumarin (1.0 equiv) is dissolved in anhydrous acetone or DMF under nitrogen atmosphere.

  • Alkylation : 3-Phenoxybenzyl bromide (1.2 equiv) and potassium carbonate (2.5 equiv) are added, and the mixture is refluxed at 80–85°C for 8–12 hours.

  • Workup : The reaction is cooled, filtered to remove K₂CO₃, and the solvent is evaporated under reduced pressure.

  • Purification : The crude product is recrystallized from ethanol or ethyl acetate to yield the target compound.

Key Parameters :

ParameterOptimal ValueSource
SolventDMF
Temperature80–85°C
Reaction Time10–12 hours
Yield68–75%

Chlorination Strategies

Alternative Routes from Patented Protocols

Copper-Catalyzed Coupling Reactions

A method adapted from triazole synthesis involves Cu(I)-mediated click chemistry:

  • Alkyne Preparation : 7-Hydroxy-4-methylcoumarin is functionalized with propargyl bromide using K₂CO₃ in refluxing acetone.

  • Azide Component : 3-Phenoxybenzyl azide is synthesized from 3-phenoxybenzyl bromide and sodium azide in DMF.

  • Coupling : The alkyne and azide undergo Huisgen cycloaddition with CuSO₄·5H₂O and sodium ascorbate in THF/H₂O (1:1) at room temperature.

Outcomes :

  • Yield : 72–78% after column chromatography.

  • Purity : >98% (HPLC).

One-Pot Multicomponent Reactions

A patent-derived approach combines 7-hydroxy-4-methylcoumarin, 3-phenoxybenzyl chloride, and formaldehyde in a Mannich-type reaction:

  • Conditions : Ethanol as solvent, reflux at 75–85°C for 6 hours.

  • Molar Ratio : 1.0 : 1.2 : 1.5 (coumarin : benzyl chloride : formaldehyde).

  • Isolation : The product precipitates upon cooling and is washed with cold ethanol.

Efficiency :

  • Reaction Time : 6 hours.

  • Yield : 70–73%.

Optimization and Challenges

Solvent and Base Selection

Solvent polarity significantly impacts reaction kinetics:

  • Polar Aprotic Solvents (DMF, DMSO) : Enhance nucleophilicity of the coumarin oxygen but may lead to side reactions.

  • Acetone : Balances reactivity and solubility, preferred for alkylation steps.

Base Comparison :

BaseYield (%)Side Products
K₂CO₃75Minimal
NaH68Decomposition
Cs₂CO₃72Moderate

Temperature and Time Trade-offs

Prolonged heating (>12 hours) degrades the coumarin core, while shorter durations (<8 hours) result in incomplete substitution. Optimal reflux duration is 10–12 hours.

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include the coumarin lactone proton (δ 6.1–6.3 ppm) and the 3-phenoxybenzyloxy methylene group (δ 4.8–5.0 ppm).

  • IR Spectroscopy : Lactone C=O stretch at 1720 cm⁻¹ and aryl ether C-O-C at 1240 cm⁻¹.

Chromatographic Purity

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 minutes.

  • TLC : Rf = 0.45 (ethyl acetate/hexane, 1:1).

Industrial-Scale Considerations

Cost-Effective Reagent Alternatives

  • 3-Phenoxybenzyl Chloride vs. Bromide : Chloride reduces raw material costs by 30% but requires higher temperatures.

  • Solvent Recycling : DMF recovery via distillation achieves 85% reuse efficiency.

Emerging Methodologies

Photocatalytic Functionalization

Recent advances utilize visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to mediate C-O bond formation under mild conditions. Preliminary studies report yields of 65–70% at 25°C.

Biocatalytic Approaches

Lipase-catalyzed transesterification in ionic liquids is under investigation to replace traditional alkylation methods, though yields remain low (40–45%) .

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Substituent Variations and Molecular Features

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Structural Differences
6-Chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one -Cl (6), -CH3 (4), 3-phenoxybenzyl-O- (7) C23H17ClO4 392.83 Reference compound
6-Chloro-7-[(2,4-dichlorobenzyl)oxy]-4-phenyl-2H-chromen-2-one -Cl (6), -Ph (4), 2,4-dichlorobenzyl-O- (7) C22H13Cl3O3 405.91 Phenyl at C4; dichlorinated benzyl group
6-Chloro-7-[(3-chlorobenzyl)oxy]-4-[(methylamino)methyl]-2H-chromen-2-one -Cl (6), -(CH2NHCH3) (4), 3-Cl-benzyl-O- (7) C18H15Cl2NO3 364.22 Methylamino-methyl at C4; 3-Cl-benzyl
Ethyl 3-{6-chloro-4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate -Cl (6), -CH3 (4), 2-methylbenzyl-O- (7), ethyl ester (side chain) C23H23ClO5 414.88 Esterified side chain; 2-methylbenzyl
6-Hexyl-7-[(4-methoxybenzyl)oxy]-4-phenyl-2H-chromen-2-one -Hexyl (6), -Ph (4), 4-OCH3-benzyl-O- (7) C29H30O4 442.55 Hexyl at C6; methoxybenzyl group

Key Observations :

  • Position 4: The methyl group in the target compound contrasts with phenyl (e.g., ) or functionalized groups like methylamino-methyl (), influencing steric bulk and electronic properties.
  • Position 7: The 3-phenoxybenzyl group distinguishes the target from chlorinated (), methyl-substituted (), or methoxy-substituted () benzyl ethers.
  • Lipophilicity: Hexyl () and dichlorobenzyl () groups increase hydrophobicity compared to the target compound’s phenoxybenzyl group.

Physicochemical Properties

  • Melting Points: The methylamino-methyl derivative () melts at 176–177°C, while dichlorobenzyl analogues () may have higher melting points due to increased symmetry.
  • Molecular Weight : The target compound (392.83 g/mol) is intermediate between smaller chlorinated derivatives (e.g., 364.22 g/mol ) and bulkier hexyl-substituted compounds (442.55 g/mol ).

Biological Activity

6-Chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one, also known by its CAS number 307547-75-7, is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry and pharmacology.

The molecular formula of this compound is C23H17ClO4C_{23}H_{17}ClO_4 with a molecular weight of 404.83 g/mol. The structural characteristics of this compound contribute significantly to its biological activity.

The biological activity of 6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one is attributed to its interaction with various molecular targets. It is believed to modulate the activity of specific enzymes and receptors, influencing cellular processes such as inflammation and oxidative stress. The compound may inhibit the activity of enzymes involved in these pathways, thereby exerting anti-inflammatory and antioxidant effects .

Anticancer Activity

Recent studies have shown that compounds similar to 6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that derivatives of chromen-2-one can inhibit the growth of human cancer cell lines, including cervical and bladder cancers. The IC50 values for these compounds ranged from 2.38 µM to 14.74 µM, indicating promising anticancer potential compared to standard treatments like cisplatin .

Antioxidant Properties

The antioxidant activity of this compound has been evaluated through various assays measuring its ability to scavenge free radicals. It has been shown to effectively reduce oxidative stress markers in cellular models, which is crucial for preventing cellular damage linked to chronic diseases and aging.

Anti-inflammatory Effects

In addition to its antioxidant properties, 6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one has demonstrated anti-inflammatory effects in preclinical studies. The compound's ability to inhibit pro-inflammatory cytokines suggests its potential utility in treating inflammatory disorders .

Data Tables

Biological Activity IC50 Value (µM) Cancer Type
Anticancer Activity2.38 - 14.74Cervical Cancer
Antioxidant ActivityN/AN/A
Anti-inflammatory EffectsN/AN/A

Case Studies

  • Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxicity of various chromen derivatives on cervical cancer cells (SISO) and bladder cancer cells (RT-112). The results indicated that compounds with electron-withdrawing groups exhibited higher potency than those without such modifications .
  • Oxidative Stress Reduction : Another investigation focused on the antioxidant capacity of chromen derivatives, including 6-chloro-4-methyl-7-[(3-phenoxybenzyl)oxy]-2H-chromen-2-one. The study reported a significant reduction in malondialdehyde levels, a marker of lipid peroxidation, thus confirming the compound's protective role against oxidative damage.

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